![molecular formula C21H18ClN5O2 B2405753 (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone CAS No. 1797189-93-5](/img/structure/B2405753.png)

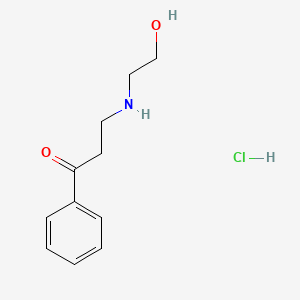

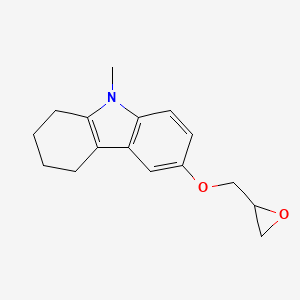

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule with several functional groups, including an isoxazole ring and a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine ring. These types of compounds are often found in pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present. For example, the isoxazole ring might undergo reactions typical of heterocyclic compounds, while the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine ring might participate in reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would likely be determined using various analytical techniques .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Background:: Pyrazolo [1,5-a]pyrimidines are important scaffolds found in various synthetic drugs. They exhibit diverse pharmacological activities and have been investigated for their potential therapeutic applications.

Applications::- Bone Morphogenetic Protein Receptor Inhibitors : Some pyrazolo [1,5-a]pyrimidines act as inhibitors of bone morphogenetic protein receptors. These compounds are relevant for treating conditions such as anemia, muscular dystrophy, and atherosclerosis .

- Purine Analogues : Certain pyrazolo [1,5-a]pyrimidines exhibit cAMP phosphodiesterase inhibitory activity, making them potential candidates for modulating cellular signaling pathways .

- Tyrosine Kinase Inhibitors : Researchers have explored pyrazolo [1,5-a]pyrimidines as tyrosine kinase inhibitors, which play a crucial role in cancer therapy and other diseases .

Agrochemicals

Background:: 2-Cyanoacrylates and phenyl acrylates are widely used in agrochemicals due to their unique mechanisms of action and favorable environmental profiles.

Applications::- Pesticides and Herbicides : The compound’s structure may allow for the development of novel agrochemicals with improved efficacy and safety profiles .

Organic Synthesis

Background:: The Biginelli-type reaction, which involves the condensation of 1,3-dicarbonyl compounds with aldehydes and aminopyrazoles, provides a versatile platform for synthesizing pyrazolo [1,5-a]pyrimidines.

Applications::- Catalyst-Free Synthesis : The compound can be synthesized without the need for catalysts, yielding 2-aryl-6-RC(O)-4,7-dihydropyrazolo [1,5-a]pyrimidin-3-carbonitriles. This method is valuable for efficient and environmentally friendly organic synthesis .

Transition Metal-Catalyzed Reactions

Background:: Transition metal-catalyzed reactions play a crucial role in organic synthesis.

Applications::- Suzuki–Miyaura Coupling : The compound could potentially serve as a substrate in Suzuki–Miyaura cross-coupling reactions, leading to the formation of biaryl compounds. Such reactions are widely used for carbon–carbon bond formation .

Mécanisme D'action

Propriétés

IUPAC Name |

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5O2/c1-12-9-18-23-10-14-11-26(8-7-17(14)27(18)24-12)21(28)19-13(2)29-25-20(19)15-5-3-4-6-16(15)22/h3-6,9-10H,7-8,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBOONMOJGGCNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C3=C(CN(CC3)C(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C)C=NC2=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2405673.png)

![5-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2405674.png)

![4-(Azetidin-1-yl)-5-iodo-2-methylthieno[2,3-d]pyrimidine](/img/structure/B2405679.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B2405680.png)

![N-(3,5-dimethylphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2405682.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2405689.png)